15-Acetylthioxyfurodysinin lactone
Description
15-Acetylthioxyfurodysinin lactone is a sesquiterpene lactone characterized by a γ-lactone core fused with a furan ring and substituted with an acetylthioxy group at the C-15 position. The acetylthioxy group introduces unique electronic and steric properties, distinguishing it from other lactones with hydroxy or methylene substituents. Its biological activity may relate to interactions with cellular targets, influenced by the lactone moiety and substituent chemistry.
Properties
CAS No. |
122771-73-7 |
|---|---|
Molecular Formula |
C17H22O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
S-[[(4aR,8aS,9aS)-9a-hydroxy-4,4-dimethyl-2-oxo-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran-7-yl]methyl] ethanethioate |
InChI |
InChI=1S/C17H22O4S/c1-10(18)22-9-11-4-5-13-12(6-11)8-17(20)14(16(13,2)3)7-15(19)21-17/h6-7,12-13,20H,4-5,8-9H2,1-3H3/t12-,13-,17+/m1/s1 |
InChI Key |
AAHLYKZXCCLERI-XNJGSVPQSA-N |
SMILES |
CC(=O)SCC1=CC2CC3(C(=CC(=O)O3)C(C2CC1)(C)C)O |
Isomeric SMILES |
CC(=O)SCC1=C[C@@H]2C[C@]3(C(=CC(=O)O3)C([C@@H]2CC1)(C)C)O |
Canonical SMILES |
CC(=O)SCC1=CC2CC3(C(=CC(=O)O3)C(C2CC1)(C)C)O |
Synonyms |
15-acetylthioxyfurodysinin lactone SK and F 105900 SK and F-105900 SKF 105900 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences :
- Core Structure : Both compounds share a γ-lactone skeleton. However, isotenuifolide features a β-hydroxy-γ-methylene-α,β-unsaturated-γ-lactone unit , whereas 15-acetylthioxyfurodysinin lactone replaces the hydroxy group with an acetylthioxy substituent.
- Double Bond Configuration : Isotenuifolide has an E-configuration at Δ3(1′), confirmed by coupling constants in its ¹H-NMR spectrum . The presence of similar stereochemical features in 15-acetylthioxyfurodysinin lactone could influence its reactivity.
Spectroscopic Data :
- UV/IR : Isotenuifolide exhibits UV absorption at 227 nm (indicative of α,β-unsaturated γ-lactones) and IR bands at 1,776 cm⁻¹ (lactone C=O) and 3,500 cm⁻¹ (hydroxy group) . The absence of a hydroxy IR band in 15-acetylthioxyfurodysinin lactone would distinguish its spectrum.
Atractylenolide II (α-Methylene-γ-Lactone)
Functional Group Comparison :
- Atractylenolide II contains an α-methylene-γ-lactone moiety, which is critical for inhibiting plant auxin polar transport (PAT) .
- The acetylthioxy substituent may confer distinct redox properties or steric hindrance, affecting binding to PAT-related proteins.
Cabralean Hydroxy Lactone and Its Epimer
Stereochemical Influence :
- Cabralean hydroxy lactone and its 3α-epimer differ only in the configuration at C-3, yet this minor stereochemical variation significantly alters their NMR profiles and bioactivities . Similarly, the stereochemistry of the acetylthioxy group in 15-acetylthioxyfurodysinin lactone (e.g., R vs. S configuration) could modulate its biological potency.
Spectroscopic Distinctions :
- Cabralean hydroxy lactone’s NMR data include characteristic signals for a hydroxymethine proton (δ ~5.26 ppm) and exocyclic olefinic protons (δ ~4.72–4.95 ppm) . In 15-acetylthioxyfurodysinin lactone, these signals would shift due to the electron-withdrawing acetylthioxy group.
Ambrettolide (δ-Lactone)
Ring Size and Physicochemical Properties :
- Ambrettolide is a macrocyclic δ-lactone (17-membered ring) with a Δ9 double bond , whereas 15-acetylthioxyfurodysinin lactone is a γ-lactone (5-membered ring). The smaller ring size of the latter increases ring strain, enhancing reactivity toward nucleophiles.
- The δ-lactone in ambrettolide contributes to its use in fragrances due to stability and volatility, whereas γ-lactones like 15-acetylthioxyfurodysinin lactone are more common in bioactive natural products.
Data Table: Comparative Analysis of Lactone Derivatives
Key Research Findings
- Structure-Activity Relationships: The α-methylene-γ-lactone moiety is critical for PAT inhibition, as seen in atractylenolide II, but its absence in 15-acetylthioxyfurodysinin lactone suggests alternative mechanisms .
- Stereochemical Sensitivity : Epimerization at key positions (e.g., C-3 in cabralean lactones) can drastically alter bioactivity, underscoring the need for precise stereochemical analysis in 15-acetylthioxyfurodysinin lactone .
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